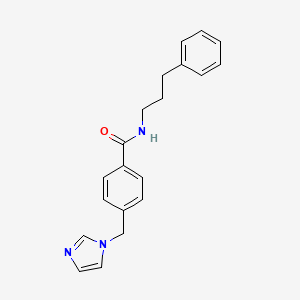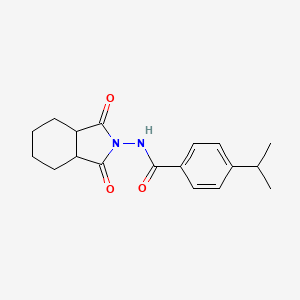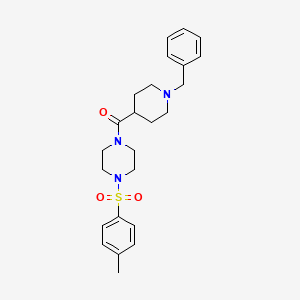
4-(imidazol-1-ylmethyl)-N-(3-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(imidazol-1-ylmethyl)-N-(3-phenylpropyl)benzamide is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(imidazol-1-ylmethyl)-N-(3-phenylpropyl)benzamide typically involves the reaction of an imidazole derivative with a benzamide derivative. One common method is the condensation reaction between imidazole-1-carboxaldehyde and N-(3-phenylpropyl)benzamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(imidazol-1-ylmethyl)-N-(3-phenylpropyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(imidazol-1-ylmethyl)-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity. The benzamide group can also interact with specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(imidazol-1-ylmethyl)benzamide
- N-(3-phenylpropyl)benzamide
- Imidazole derivatives with different substituents
Uniqueness
4-(imidazol-1-ylmethyl)-N-(3-phenylpropyl)benzamide is unique due to the presence of both the imidazole ring and the benzamide group. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(22-12-4-7-17-5-2-1-3-6-17)19-10-8-18(9-11-19)15-23-14-13-21-16-23/h1-3,5-6,8-11,13-14,16H,4,7,12,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLXSQVFZMPOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N-[(2-methoxyphenyl)methyl]thiophene-3-carboxamide](/img/structure/B5891130.png)
![N-[3-(4-FLUOROPHENYL)PROPYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B5891135.png)
![N-[3-(4-FLUOROPHENYL)PROPYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B5891142.png)
![N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5891147.png)
![N-[2-(4-METHYLPHENOXY)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B5891163.png)
![N-[2-(4-methylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5891174.png)
![1-[(4-methylphenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B5891187.png)
![1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B5891191.png)
![1-[(2-fluorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B5891199.png)
![1-[(4-fluorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B5891201.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B5891202.png)

![1-BENZYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5891218.png)
